4,4-Difluoro-2-methylbut-3-en-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C5H10F2N·HCl It is a derivative of butenamine, characterized by the presence of two fluorine atoms and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride typically involves the fluorination of a suitable precursor, followed by amination and hydrochloride salt formation. One common method includes the reaction of 4,4-difluoro-2-methylbut-3-en-1-ol with an amine source under controlled conditions to yield the desired amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-difluoro-3-methylbutan-1-amine hydrochloride
- 4,4-difluoro-2-methylbutan-2-amine hydrochloride
Uniqueness
4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride is unique due to its specific structural features, such as the position of the fluorine atoms and the double bond
Eigenschaften
Molekularformel |
C5H10ClF2N |
---|---|
Molekulargewicht |
157.59 g/mol |
IUPAC-Name |
4,4-difluoro-2-methylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(3-8)2-5(6)7;/h2,4H,3,8H2,1H3;1H |
InChI-Schlüssel |
BYNSIWGIVBZMDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C=C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.